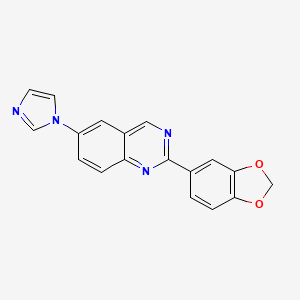![molecular formula C13H20ClN3OSi B13885114 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane is a synthetic organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a trimethylsilane group in the molecule enhances its stability and lipophilicity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine.
Reaction with Methoxyethyl Group: The 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine is then reacted with a methoxyethyl group under controlled conditions to form the intermediate compound.
Introduction of Trimethylsilane Group: Finally, the intermediate compound is treated with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilane group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反应分析
Types of Reactions
2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrrolo[2,3-d]pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-d]pyrimidine ring, to form different derivatives.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, hydroxyl derivatives, and other functionalized compounds.
科学研究应用
2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Chemical Biology: It serves as a probe in studying various biological pathways and molecular interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes. The presence of the trimethylsilane group enhances its binding affinity and selectivity towards the target enzymes.
相似化合物的比较
Similar Compounds
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
The uniqueness of 2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane lies in its structural features, particularly the presence of the trimethylsilane group, which enhances its stability, lipophilicity, and binding affinity towards molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
属性
分子式 |
C13H20ClN3OSi |
|---|---|
分子量 |
297.85 g/mol |
IUPAC 名称 |
2-[(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H20ClN3OSi/c1-10-7-11-12(14)15-8-16-13(11)17(10)9-18-5-6-19(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI 键 |
NXXARPSAIVBWCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1COCC[Si](C)(C)C)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
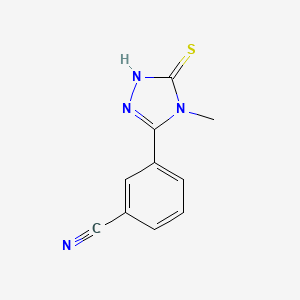
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
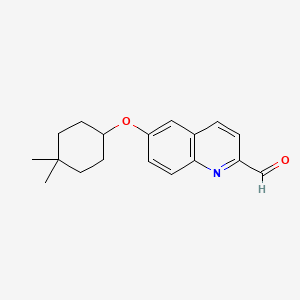

![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)

![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
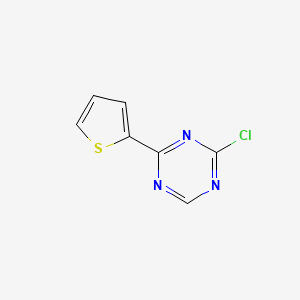
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
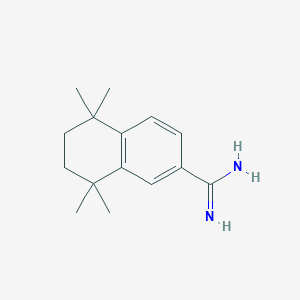

![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
